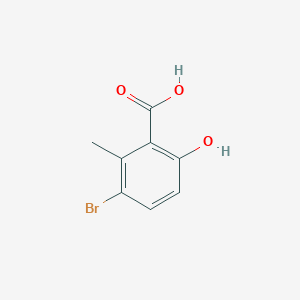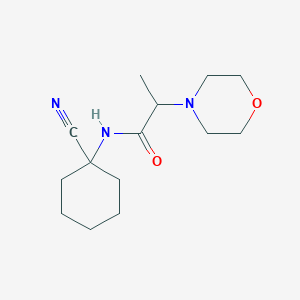![molecular formula C18H16F4N6 B2441291 6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine CAS No. 2034466-46-9](/img/structure/B2441291.png)
6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
A series of compounds, including 6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine derivatives, have been synthesized through different methods, highlighting their versatility in chemical synthesis and the potential for structural modifications to explore biological activities. For example, the practical synthesis of key intermediates like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine showcases a method for preparing compounds that can inhibit deoxycytidine kinase, indicating a pathway towards novel therapeutic agents (Zhang et al., 2009).
Biological Activities and Applications
Anticancer Activity
Compounds with a similar core structure have demonstrated various biological activities, including cytotoxicity against cancer cell lines. For example, quinolin-4-yl-substituted compounds exhibit cytotoxic activity, highlighting their potential as leads for developing more potent and selective inhibitors for cancer treatment (Vilchis-Reyes et al., 2010).
Fluorescent Probes for DNA Detection
Novel aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized for potential applications as DNA-specific fluorescent probes. Their binding properties to ct-DNA have revealed significantly enhanced fluorescence emission intensity, suggesting their utility in DNA detection (Perin et al., 2011).
Tyrosine Kinase Inhibition
The optimization of substituted quinazoline and pyrido[3,4-d]pyrimidine derivatives has led to the development of compounds that act as irreversible inhibitors of the epidermal growth factor receptor family, with significant implications for cancer therapy (Smaill et al., 2016).
Pesticidal Activities
Pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been designed and synthesized, displaying excellent insecticidal and fungicidal activity. This indicates the potential of these compounds in agricultural applications (Liu et al., 2021).
properties
IUPAC Name |
6-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N6/c19-11-1-2-14-13(7-11)17(26-9-23-14)27-12-3-5-28(6-4-12)16-8-15(18(20,21)22)24-10-25-16/h1-2,7-10,12H,3-6H2,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRXUNYIZBDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC3=C2C=C(C=C3)F)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)
![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)
![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)
![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)



![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)
